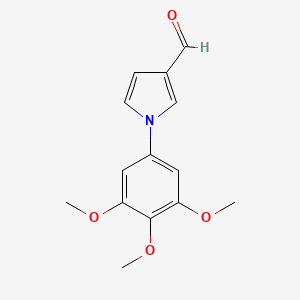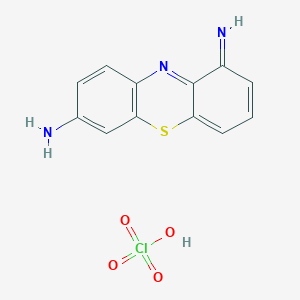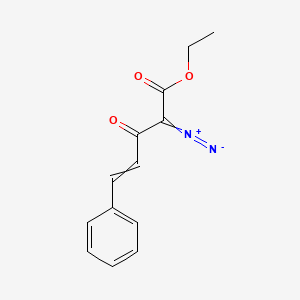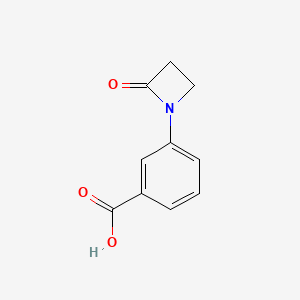
1-(3,4,5-Trimethoxyphenyl)-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4,5-Trimethoxyphenyl)-1H-pyrrole-3-carbaldehyde is a chemical compound characterized by the presence of a trimethoxyphenyl group attached to a pyrrole ring with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethoxyphenyl)-1H-pyrrole-3-carbaldehyde typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with pyrrole under specific conditions. One common method includes the use of an acid catalyst to facilitate the condensation reaction between the aldehyde and pyrrole. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 1-(3,4,5-Trimethoxyphenyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 1-(3,4,5-Trimethoxyphenyl)-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Mécanisme D'action
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other proteins and enzymes, contributing to its bioactivity .
Comparaison Avec Des Composés Similaires
3,4,5-Trimethoxyphenyl derivatives: These include compounds like 3,4,5-trimethoxyphenethylamine and 3,4,5-trimethoxycinnamamide, which share the trimethoxyphenyl group but differ in their overall structure and functional groups.
Pyrrole derivatives: Compounds such as 1-(3,4,5-trimethoxyphenyl)-2-aryl-1H-imidazole and 1-(3,4,5-trimethoxyphenyl)-2-aryl-1H-pyrrole-3-carboxylic acid.
Uniqueness: 1-(3,4,5-Trimethoxyphenyl)-1H-pyrrole-3-carbaldehyde is unique due to the combination of the trimethoxyphenyl group and the pyrrole ring with an aldehyde functional group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
88075-90-5 |
|---|---|
Formule moléculaire |
C14H15NO4 |
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
1-(3,4,5-trimethoxyphenyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C14H15NO4/c1-17-12-6-11(7-13(18-2)14(12)19-3)15-5-4-10(8-15)9-16/h4-9H,1-3H3 |
Clé InChI |
ZTBXPJWZIUTWPA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)N2C=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate](/img/structure/B14393238.png)




![1,1'-[Disulfanediyldi(propane-3,1-diyl)]dibenzene](/img/structure/B14393289.png)



![3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B14393318.png)
![Methyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14393322.png)

![[6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate](/img/structure/B14393334.png)
![1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole](/img/structure/B14393336.png)
